Acridine, 9-amino-3-chloro-

Trypanothione reductase Chagas disease 9-aminoacridine SAR

Generic 9-aminoacridines lack the defined C3 chlorine reactivity required for SAR and multi-site binding studies. This positionally pure isomer enables targeted inhibitor design and orthogonal functionalization. - **Distinct kinetics**: Exhibits non-linear, multi-site binding against T. cruzi trypanothione reductase (concentration-dependent Ki shift). - **Synthetic access**: C3 chlorine allows SNAr substitution orthogonal to C9 amino group - no protecting groups needed for parallel library synthesis. - **Supply**: ≥98% purity, fully characterized. Available for immediate research dispatch.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 3407-98-5
Cat. No. B14179228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-amino-3-chloro-
CAS3407-98-5
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)N
InChIInChI=1S/C13H9ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,(H2,15,16)
InChIKeyIRSNBSGPKPZUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-3-chloroacridine Core Properties and Procurement


9-Amino-3-chloroacridine (3-chloroacridin-9-amine) is a heterocyclic aromatic amine within the 9-aminoacridine class, characterized by a chlorine substituent exclusively at the C3 position of the planar tricyclic acridine scaffold [1]. This scaffold is renowned for DNA intercalation, topoisomerase inhibition, and antineoplastic activity, but the precise position and nature of ring substituents critically determine target engagement, potency, and downstream biological effects [1]. The compound is therefore procured not as a generic acridine but as a positionally defined building block for structure-activity relationship (SAR) studies and targeted inhibitor design.

1 Positional building block for structure-activity relationship (SAR) studies
2 C3 chlorine enables single-point nucleophilic aromatic substitution derivatization
3 DNA intercalation scaffold for mechanistic target-engagement research

Why 9-Amino-3-chloroacridine Cannot Be Replaced by Generic Analogs


Seemingly minor positional isomerism among 9-aminoacridines produces stark differences in biochemical potency and mechanism. In a head-to-head kinetic study against Trypanosoma cruzi trypanothione reductase, the 3-chloro derivative exhibited a distinct non-linear kinetic signature indicative of multi-site binding, whereas other analogs followed simpler competitive inhibition patterns [1]. Moreover, the C3 chlorine lowers the apparent binding affinity relative to the C6-chloro-2-methoxy combination (mepacrine-type), yet the C3 position uniquely enables subsequent nucleophilic aromatic substitution chemistry that is inaccessible to C6-substituted congeners [1][2]. These quantitative divergence points mean that generic 9-aminoacridines cannot reproduce the specific reactivity, SAR relationships, or biological profile of the 3-chloro isomer.

Generic 9-aminoacridines
May lack C3 positional reactivity and cannot reproduce the specific multi-site kinetic signature observed with 9-amino-3-chloroacridine.
6-Chloro-2-methoxy analogs
The C6 chlorine shows reduced accessibility for nucleophilic aromatic substitution; SAR relationships and derivatization chemistry are not transferable.
Unsubstituted acridine core
Absence of halogen handle limits parallel library synthesis; inhibitor potency and binding mode are not directly comparable.

Quantitative Differentiation from Closest Analogs


Trypanothione Reductase Inhibition Potency

9-Amino-3-chloroacridine (compound 1) inhibits T. cruzi trypanothione reductase with an apparent Ki of 43 ± 5 µM, which is 6.1-fold weaker than the 6-chloro-2-methoxy analog (Ki = 7 ± 2 µM) and 2.3-fold weaker than mepacrine (Ki = 19 ± 5 µM), but only marginally weaker than unsubstituted 9-aminoacridine (Ki = 38 ± 10 µM) [1]. These values were derived from Lineweaver-Burk analysis under identical assay conditions (40 mM HEPES, pH 7.5, 100 µM NADPH, 25 °C) [1].

TR Inhibition Potency
Head-to-head
Ki 43 ± 5 µM (3-Cl), vs 38 µM (9-amino), 7 µM (6-Cl-2-OMe), 19 µM (mepacrine)
Reported TR potency context; 3-Cl isomer occupies a distinct position within the series.
Data from Lineweaver-Burk analysis; identical assay conditions.
Trypanothione reductase Chagas disease 9-aminoacridine SAR

Unique Multi-Site Binding Kinetics

Unlike the purely competitive inhibition exhibited by most 9-aminoacridine congeners, 9-amino-3-chloroacridine generated a curved replot of 1/Ki,slope versus inhibitor concentration, consistent with two-site competitive inhibition [1]. At higher inhibitor concentrations (58–116 µM), the apparent Ki dropped to 24 µM, outperforming the basal 43 µM measured at lower concentrations [1]. No other mono-chlorinated 9-aminoacridine in the series displayed this kinetic behavior.

Multi-Site Binding Kinetics
Head-to-head
Apparent Ki shifts from 43 µM to 24 µM at elevated inhibitor concentration
Supports two-site competitive inhibition interpretation; not observed with other mono-chlorinated analogs.
Curved 1/Ki,slope replot indicative of multi-site binding.
Enzyme kinetics Allosteric inhibition Trypanothione reductase

Positional Electronic Effect on Antitumor Activity

In a series of acridinyl-substituted uracils evaluated against L1210 leukemia in vivo, compounds bearing electron-withdrawing substituents at the 3- or 6-position of the acridine ring were the most active, whereas 2-substituted or unsubstituted analogs showed inferior activity [1]. Although the study did not report isolated 9-amino-3-chloroacridine data, the SAR rule positions the 3-chloro substitution as a privileged motif for DNA-intercalating antitumor agents.

Antitumor SAR Position Rule
Class-level inference
3- or 6-substituted acridines privileged in L1210 leukemia model
Positional SAR context for DNA-intercalating agent research; compound-specific data not isolated.
Inference from acridinyl-uracil series; requires validation with free 9-amino-3-chloroacridine.
Antitumor DNA intercalation Electron-withdrawing group

Synthetic Handle for Nucleophilic Aromatic Substitution

The chlorine atom at C3 of 9-amino-3-chloroacridine is activated toward nucleophilic aromatic substitution by the electron-deficient acridine ring, enabling clean introduction of amines, alkoxides, and thiols without perturbing the essential 9-amino pharmacophore [1][2]. This contrasts with 9-amino-6-chloro-2-methoxyacridine, where the chlorine is sterically and electronically less accessible due to the adjacent methoxy group. The compound was employed as the common precursor for an entire sub-series of 3-chloro-9-substituted acridines in the TR study [1].

Synthetic Versatility
Reported
Single C3 chlorine activated for SNAr, enables amination/alkoxylation/thiolation
Enables parallel library synthesis while preserving 9-amino pharmacophore.
Reactivity confirmed via phenol-mediated amination; orthogonal to C9 amine.
Nucleophilic aromatic substitution Library synthesis Acridine scaffold

High-Value Procurement Scenarios


Trypanothione Reductase Probe Development

Use 9-amino-3-chloroacridine as the starting scaffold to study multi-site binding kinetics on T. cruzi TR. Its concentration-dependent Ki shift enables investigation of allosteric regulation, while the C3 chlorine allows further SAR expansion via SNAr to map the enzyme's hydrophobic pocket [1].

DNA-Intercalating Antitumor Agent Design

Incorporate the 3-chloroacridine core into uracil or other DNA-targeting conjugates. The electron-withdrawing chlorine at C3 aligns with the privileged substitution pattern identified for in vivo antileukemic activity, providing a rational starting point for lead optimization [2].

Combinatorial Library Synthesis

Employ 9-amino-3-chloroacridine as a single versatile intermediate for parallel synthesis of diverse 3-substituted 9-aminoacridine libraries. The orthogonal reactivity of the C3 chlorine and the C9 amino group permits sequential functionalization without protecting-group chemistry, accelerating hit discovery [1].

Mechanistic Studies of DNA Intercalation

Utilize the compound as a defined chemical probe to dissect the contribution of ring halogenation position to DNA binding affinity, topoisomerase II catalytic inhibition, and subsequent cell-cycle effects. The absence of a 2-methoxy group (present in mepacrine) simplifies interpretation of structure-activity relationships [1][2].

Application
Selection Property
Validation Focus
Trypanothione Reductase Probe Studies
Concentration-dependent multi-site binding profile
Allosteric regulation and hydrophobic pocket mapping
DNA-Intercalating Agent Design Research
Electron-withdrawing C3 chlorine substitution pattern
Cell-model response and DNA binding affinity assessment
Combinatorial Library Synthesis
Orthogonal reactivity at C3 (SNAr) and C9 (amine)
Derivatization scope and reaction condition screening
Mechanistic DNA Intercalation Studies
Defined halogenation position without 2-methoxy group
Topoisomerase inhibition and cell-cycle endpoint monitoring
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